molecular formula C16H20N4O B2441771 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-propylphenyl)methanone CAS No. 2191216-95-0

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-propylphenyl)methanone

Cat. No.: B2441771
CAS No.: 2191216-95-0
M. Wt: 284.363
InChI Key: DRJCTPQWDSVFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-propylphenyl)methanone is a useful research compound. Its molecular formula is C16H20N4O and its molecular weight is 284.363. The purity is usually 95%.
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Properties

IUPAC Name

(4-propylphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-2-3-13-4-6-15(7-5-13)16(21)19-8-14(9-19)10-20-12-17-11-18-20/h4-7,11-12,14H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJCTPQWDSVFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-propylphenyl)methanone is a hybrid organic molecule that incorporates an azetidine ring and a triazole moiety, which are known for their diverse biological activities. The structural complexity of this compound suggests potential applications in pharmacology, particularly in the fields of antimicrobial, antifungal, and anticancer therapies.

Structural Characteristics

The compound can be broken down into its key structural components:

  • Azetidine Ring : A four-membered nitrogen-containing ring that can enhance the compound's ability to interact with biological targets.
  • Triazole Moiety : A five-membered ring containing three nitrogen atoms, recognized for its role in various pharmacological activities.
  • Propylphenyl Group : This hydrophobic component may contribute to the compound's interaction with lipid membranes and its overall bioavailability.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For example, derivatives of triazole have been shown to inhibit the growth of various bacterial strains and fungi. The inclusion of the azetidine structure may further enhance these properties by improving binding affinity to microbial targets.

Antifungal Properties

Triazole derivatives are well-documented antifungal agents. Studies have demonstrated that such compounds can effectively inhibit the growth of fungi by disrupting their cellular processes. The specific activity of this compound against fungal pathogens remains to be fully elucidated but is anticipated based on its structural features.

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Azetidine-based compounds have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of enzyme activity and interference with signaling pathways. Preliminary studies suggest that the compound may inhibit aromatase, an enzyme involved in estrogen biosynthesis, which is crucial for certain types of breast cancer.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the cytotoxic effects of triazole derivatives on human cancer cell lines, revealing significant inhibition of cell growth in a dose-dependent manner.
Study 2 Analyzed the antimicrobial activity of azetidine-containing compounds against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Study 3 Evaluated antifungal efficacy against Candida species, demonstrating effective inhibition at low concentrations.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety may act as a competitive inhibitor for enzymes critical in microbial and cancer cell metabolism.
  • Cell Membrane Disruption : The hydrophobic propylphenyl group can integrate into lipid membranes, potentially altering membrane integrity and function.
  • Signal Transduction Interference : The compound may modulate signaling pathways involved in cell proliferation and survival.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.